2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSDHEWYPUBPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Isatoic Anhydride Ring-Opening Reaction
The most direct synthesis involves the reaction of 5-substituted isatoic anhydride with 1,3-benzodioxol-5-ylmethylamine. As detailed in US6384080B1, 5-chloroisatoic anhydride (300 mg) reacts with 1,3-benzodioxol-5-ylmethylamine under mild conditions (cooling to ambient temperature) to yield 2-amino-5-chloro-N-(1,3-benzodioxol-5-ylmethyl)benzamide (321 mg, 83% yield). The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of the anhydride, followed by decarboxylation (Figure 1).
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature: 0–25°C.
-
Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.
This method is advantageous for its simplicity and high yield but requires anhydrous conditions to prevent hydrolysis of the anhydride.
Fluoro-Nitrobenzamide Amination
An alternative route employs 2-fluoro-5-nitrobenzoic acid derivatives, which undergo nucleophilic aromatic substitution (SNAr) with 1,3-benzodioxol-5-ylmethylamine. For instance, N-(3-chloro-4-methoxybenzyl)-2-fluoro-5-nitrobenzamide (320 mg) is synthesized from 2-fluoro-5-nitrobenzoic acid and 3-chloro-4-methoxybenzylamine hydrochloride in DMF at 80°C. Subsequent reduction of the nitro group to an amine using hydrogenation (H2/Pd-C) or catalytic transfer hydrogenation (NH4HCO2/Pd) yields the target compound.
Key Considerations:
Benzoxazine Intermediate Route
A less conventional approach involves 1,3-benzoxazine intermediates. As reported in PMC4207449, 2-thioxo-substituted benzoxazines react with primary amines to form thiourea adducts, which cyclize under acidic conditions to yield benzoxazines. While this method is primarily used for antifungal agents, adapting it for 2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide would require substituting the amine component with 1,3-benzodioxol-5-ylmethylamine.
Reaction Optimization:
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6):
13C NMR (125 MHz, DMSO-d6):
IR (KBr):
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H2O 70:30) reveals ≥98% purity, with a retention time of 6.2 minutes.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Isatoic Anhydride | 5-Chloroisatoic anhydride | 83% | One-step, high yield | Requires anhydrous conditions |
| Fluoro-Nitrobenzamide | 2-Fluoro-5-nitrobenzoic acid | 75% | Scalable, versatile | Multi-step, nitro reduction |
| Benzoxazine Intermediate | 2-Thioxo-benzoxazine | 68% | Modular for derivatives | Lower yield, complex intermediates |
Industrial-Scale Considerations
The patent WO2021086957A1 emphasizes cost reduction and waste minimization for benzamide syntheses. Key adaptations for large-scale production include:
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for drug development:
- Vasodilative Effects : It has been identified as an inhibitor of phosphodiesterase type 5 (PDE-V), which is crucial for the relaxation of smooth muscle. This property suggests potential applications in treating conditions such as angina, hypertension, and pulmonary hypertension .
- Bronchodilator Activity : The compound shows promise in alleviating conditions related to chronic obstructive pulmonary disease (COPD) and asthma by relaxing bronchial smooth muscle .
- Anticancer Potential : Preliminary studies indicate that 2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide may possess cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Its structure may allow it to be explored for neurodegenerative diseases due to its interaction with neurotransmitter systems.
Case Study 1: Cardiovascular Applications
A study highlighted the efficacy of this compound in models of hypertension. The compound demonstrated significant reductions in blood pressure and improved vascular function in animal models, suggesting its viability as a treatment for cardiovascular diseases .
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited notable cytotoxicity. For instance, it showed an IC50 value significantly lower than established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development in oncology.
Case Study 3: Neurodegenerative Disease Research
Research into the neuroprotective properties of this compound has indicated that it may protect neuronal cells from oxidative stress-induced apoptosis. This finding opens avenues for exploring its use in treating neurodegenerative disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-Dichlorobenzamide)
- Structure : Shares the 1,3-benzodioxol-5-ylmethyl group but has 2,6-dichloro substitutions on the benzamide ring.
- Activity : Acts as an ALDH2 enzyme activator, reducing infarct size by 60% in ischemic injury models .
- Key Difference: Chlorine atoms enhance enzyme binding via hydrophobic interactions, unlike the amino group in the target compound, which may favor hydrogen bonding.
2-Amino-N-(4-Chlorobenzyl)benzamide (Compound 9, )
- Structure : Substitutes the benzodioxol group with a 4-chlorobenzyl moiety.
- Implications : The absence of the benzodioxole ring likely reduces metabolic stability compared to the target compound.
Nitro-Substituted Benzamides
N-(1,3-Benzodioxol-5-yl)-3-Nitrobenzamide ()
- Structure : Features a nitro group at the 3-position of the benzamide ring.
- Properties : Molecular weight 286.24 g/mol, LogP 2.4, and higher topological polar surface area (93.4 Ų) due to the nitro group .
N-(1,3-Benzodioxol-5-yl)-2-Chloro-5-Nitrobenzamide ()
Biologische Aktivität
The compound 2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide is a derivative of benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the benzodioxole moiety is significant as it enhances the compound's interaction with biological targets.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that benzodioxole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.
- Antimicrobial Properties : Some derivatives of benzodioxole have shown promising antibacterial and antifungal activities. Although specific data on the antimicrobial efficacy of this compound is limited, related compounds have been reported to inhibit Gram-positive bacteria and certain fungi.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or metabolic disorders. For example, some benzodioxole derivatives have been identified as inhibitors of DYRK1A kinase, which plays a role in various cellular processes including proliferation and differentiation.
Anticancer Activity
A study conducted on benzodioxole derivatives revealed that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer). The structure–activity relationship indicated that modifications to the benzodioxole moiety can enhance anticancer efficacy. For instance, compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
| Compound C | HCT116 | 10 |
Antimicrobial Activity
In vitro studies on related benzodioxole derivatives demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans. While specific data for this compound is sparse, its structural similarity suggests potential antimicrobial properties .
Enzyme Inhibition
Research has highlighted the potential of benzodioxole derivatives as DYRK1A inhibitors. Compounds with similar structures have shown IC50 values in the nanomolar range against DYRK1A, indicating a strong potential for therapeutic applications in conditions like cancer and neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
